molecular formula C27H34O5SSi B1405459 2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate CAS No. 1034710-40-1

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1405459
CAS No.: 1034710-40-1
M. Wt: 498.7 g/mol
InChI Key: WBFZVEHBSWHYHC-UHFFFAOYSA-N
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Description

2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for alcohols, which helps to prevent unwanted reactions during complex synthetic processes. The compound’s structure includes a tert-butyl(diphenyl)silyl group, which provides steric hindrance and stability, making it resistant to acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl group of the starting material is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. This reaction is carried out under mild conditions to avoid any side reactions.

    Ether Formation: The protected hydroxyl group is then reacted with ethylene glycol to form the ether linkage. This step may require a catalyst to facilitate the reaction.

    Sulfonation: Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonate group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate undergoes various types of reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The tert-butyl(diphenyl)silyl group can be removed under acidic conditions or in the presence of fluoride ions, revealing the free hydroxyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid are used to remove the protecting group.

Major Products

    Substitution: The major products are the substituted derivatives of the original compound.

    Deprotection: The major product is the free hydroxyl compound, which can be further utilized in subsequent reactions.

Scientific Research Applications

2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:

    Organic Synthesis: As a protecting group for alcohols, it is invaluable in multi-step synthesis processes.

    Medicinal Chemistry: It is used in the synthesis of complex molecules, including potential drug candidates.

    Material Science: The compound is used in the preparation of functionalized materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Another protecting group for alcohols, but with different steric properties.

    Trimethylsilyl chloride: A less bulky protecting group, offering different reactivity and stability.

Uniqueness

2-[2-[tert-Butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate is unique due to its combination of steric hindrance and stability, making it particularly useful in complex synthetic processes where selective protection and deprotection are crucial.

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O5SSi/c1-23-15-17-24(18-16-23)33(28,29)31-21-19-30-20-22-32-34(27(2,3)4,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18H,19-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFZVEHBSWHYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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